molecular formula C18H17N5O B15037408 (E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B15037408
M. Wt: 319.4 g/mol
InChI Key: WNQXBWWFSFUKSP-UDWIEESQSA-N
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Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a central pyrazole ring substituted with a 4-ethylphenyl group at position 3 and a pyridin-3-ylmethylene hydrazide moiety at position 5 (Figure 1). The (E)-stereochemistry of the hydrazone linkage is critical for its structural stability and intermolecular interactions, as confirmed by crystallographic studies using SHELXL .

Properties

Molecular Formula

C18H17N5O

Molecular Weight

319.4 g/mol

IUPAC Name

3-(4-ethylphenyl)-N-[(E)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H17N5O/c1-2-13-5-7-15(8-6-13)16-10-17(22-21-16)18(24)23-20-12-14-4-3-9-19-11-14/h3-12H,2H2,1H3,(H,21,22)(H,23,24)/b20-12+

InChI Key

WNQXBWWFSFUKSP-UDWIEESQSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CN=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

Biological Activity

(E)-3-(4-ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, a compound belonging to the pyrazole family, has garnered attention due to its diverse biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C18H17N5O
  • CAS Number : 403650-69-1

The presence of both pyrazole and pyridine moieties contributes to its biological activity, particularly in areas such as anti-inflammatory and antimicrobial effects.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study examining various pyrazole compounds, it was found that some derivatives demonstrated potent activity against bacterial strains including E. coli and Staphylococcus aureus . The compound may share similar properties due to its structural characteristics.

2. Anti-inflammatory Effects

Pyrazole derivatives are often investigated for their anti-inflammatory capabilities. A study reported that certain pyrazole compounds inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory processes . The specific compound may exhibit comparable effects, potentially making it a candidate for treating inflammatory diseases.

3. Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been highlighted in various studies. For instance, certain pyrazoline derivatives showed significant radical scavenging activity . The compound’s ability to mitigate oxidative stress could be explored further to assess its therapeutic potential.

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Pro-inflammatory Cytokines : By reducing the levels of pro-inflammatory cytokines like TNF-α and IL-6, the compound may alleviate inflammation.
  • Radical Scavenging : The presence of electron-rich aromatic systems in its structure could facilitate the scavenging of free radicals, thereby protecting cellular components from oxidative damage.

Case Studies

Several studies have been conducted focusing on the biological activities of pyrazole derivatives:

  • Study on Anti-inflammatory Activity :
    • Researchers synthesized a series of pyrazole derivatives and evaluated their efficacy in reducing inflammation in animal models. The results indicated that compounds with similar structural features to this compound exhibited up to 85% inhibition of inflammatory markers at specific concentrations .
  • Antimicrobial Evaluation :
    • A comparative study assessed the antimicrobial activity of various pyrazole derivatives against standard bacterial strains. The compound demonstrated promising activity, suggesting its potential as a lead compound for further development .

Comparison with Similar Compounds

Key Features :

  • Pyrazole Core : Provides a rigid planar structure, enabling π-π stacking and hydrogen-bonding interactions.
  • 4-Ethylphenyl Substituent : Enhances lipophilicity, influencing membrane permeability in biological systems.
  • Pyridin-3-ylmethylene Hydrazide : Introduces a basic nitrogen atom, facilitating coordination with metal ions or biological targets.

Synthetic routes typically involve condensation of pyrazole-5-carbohydrazide derivatives with aromatic aldehydes under reflux conditions, as exemplified in analogous compounds (e.g., ) .

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

Table 1 summarizes structural variations among related pyrazole-carbohydrazide derivatives:

Compound Name R1 (Pyrazole-3-substituent) R2 (Hydrazide Aldehyde) Molecular Formula Molecular Weight References
(E)-3-(4-Ethylphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide 4-Ethylphenyl Pyridin-3-yl C₁₈H₁₈N₆O 342.38
N′-[(E)-4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-(Dimethylamino)phenyl C₂₀H₂₁N₅O 355.41
N′-[(E)-4-Ethoxybenzylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 4-Methylphenyl 4-Ethoxyphenyl C₂₁H₂₂N₄O₂ 362.42
N′-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 3-Nitrophenyl 4-Nitrobenzylidene C₁₇H₁₂N₆O₄ 380.32
(E)-3-(4-Isopropoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 4-Isopropoxyphenyl Pyridin-2-yl C₁₉H₁₉N₅O₂ 349.39

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: Compounds with electron-donating substituents (e.g., 4-ethoxy, 4-dimethylamino) exhibit increased solubility in polar solvents compared to nitro-substituted analogues .
  • Stereochemical Stability : The (E)-configuration is universally retained in hydrazone derivatives, as confirmed by X-ray crystallography .

Pharmacological and Physicochemical Properties

Table 2 highlights comparative biological and physicochemical

Compound LogP Solubility (mg/mL) IC₅₀ (μM)* Target References
This compound 3.2 0.12
N′-[(E)-4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide 2.8 0.45 12.3 EGFR Kinase
N′-(4-Nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4.1 0.03 25.6 Antimicrobial
(E)-3-(4-Isopropoxyphenyl)-N-(pyridin-2-ylmethylene)-1H-pyrazole-5-carbohydrazide 3.0 0.20 8.9 COX-2 Inhibitor

*IC₅₀ values vary based on assay conditions.

Key Findings :

  • Bioactivity Trends: Electron-donating groups (e.g., dimethylamino) correlate with enhanced kinase inhibition, while nitro groups improve antimicrobial activity .
  • Lipophilicity : The 4-ethylphenyl substituent in the target compound increases LogP compared to methylphenyl analogues, suggesting better membrane penetration .

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